molecular formula C19H24BrN3O2 B13984804 tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate

tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate

Cat. No.: B13984804
M. Wt: 406.3 g/mol
InChI Key: BVJFVSRRBMLMHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate is a sophisticated chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. Its core structure, featuring a pyrrolidine ring linked to a 4-bromophenyl-substituted imidazole and protected by a tert-butyloxycarbonyl (Boc) group, makes it a versatile scaffold for the synthesis of targeted bioactive molecules. The imidazole ring is a known pharmacophore found in inhibitors of various kinase targets, which are crucial in signaling pathways for diseases like cancer . The presence of the bromophenyl group provides a handle for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling rapid diversification of the core structure to create compound libraries for biological screening. The Boc-protected pyrrolidine offers a chiral, rigid framework that can influence the three-dimensional binding characteristics of the final molecule to its biological target, while the Boc group itself can be readily deprotected to reveal a secondary amine for further synthetic elaboration. Consequently, this compound is of significant value for researchers developing novel therapeutic agents, particularly in the areas of kinase inhibition and targeted protein degradation , where such complex, functionalized scaffolds are essential.

Properties

IUPAC Name

tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O2/c1-12-9-16(23(11-12)18(24)25-19(2,3)4)17-21-10-15(22-17)13-5-7-14(20)8-6-13/h5-8,10,12,16H,9,11H2,1-4H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJFVSRRBMLMHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N(C1)C(=O)OC(C)(C)C)C2=NC=C(N2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods Analysis

Synthetic Route Overview

The synthesis of tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate generally follows a multi-step approach involving:

  • Construction of the imidazole ring substituted with the 4-bromophenyl group.
  • Introduction of the pyrrolidine ring with a 4-methyl substituent.
  • Protection of the pyrrolidine nitrogen with a tert-butyl carboxylate (tert-butoxycarbonyl) group.
  • Coupling of these fragments via palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling.

This synthetic strategy leverages the reactivity of halogenated aromatic compounds and boronic acid derivatives to form the key carbon-carbon bonds under mild conditions.

Detailed Synthetic Steps

Imidazole Ring Formation and Bromophenyl Substitution

The imidazole core bearing the 4-bromophenyl substituent is typically synthesized via condensation reactions involving appropriate aldehydes or ketones with amidines or related nitrogen sources. The 4-bromophenyl group is introduced either by starting from 4-bromobenzaldehyde or by halogenation of a phenyl-substituted imidazole.

Pyrrolidine Ring Functionalization

The pyrrolidine ring, bearing the 4-methyl substituent, is often prepared from chiral amino acid derivatives or via asymmetric synthesis to ensure stereochemical control at the 2-position. The nitrogen atom of pyrrolidine is protected by tert-butyl carboxylate to prevent unwanted side reactions during coupling.

Coupling via Suzuki-Miyaura Reaction

The key step involves the palladium-catalyzed Suzuki-Miyaura cross-coupling between a boronic acid or ester derivative of the pyrrolidine fragment and the 4-bromophenyl-substituted imidazole halide. This reaction typically proceeds under inert atmosphere using bases such as potassium carbonate in solvents like tetrahydrofuran or dioxane at elevated temperatures.

Reaction Conditions and Catalysts

  • Catalysts: Palladium-based catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed.
  • Bases: Potassium carbonate or cesium carbonate.
  • Solvents: Tetrahydrofuran, dioxane, or mixtures with water.
  • Temperature: Generally 80–100°C.
  • Atmosphere: Inert atmosphere (nitrogen or argon) to avoid catalyst deactivation.

Purification and Characterization

Post-reaction, the crude product is purified by column chromatography or recrystallization. Characterization involves:

  • Nuclear magnetic resonance spectroscopy to confirm structure.
  • Mass spectrometry for molecular weight verification.
  • X-ray crystallography (using SHELXL refinement) for stereochemical and conformational analysis.

Data Tables and Research Outcomes

Comparative Table of Synthetic Parameters

Step Reagents/Conditions Yield (%) Notes
Imidazole formation 4-Bromobenzaldehyde, amidine, acid catalyst 70–85 High regioselectivity required
Pyrrolidine functionalization Chiral amino acid derivatives, Boc protection 75–90 Stereochemistry controlled
Suzuki-Miyaura coupling Pd(PPh3)4, K2CO3, THF/H2O, 90°C, inert atmosphere 60–80 Sensitive to moisture and air
Purification Silica gel chromatography or recrystallization Purity >95% achieved

Research Outcomes and Observations

  • The bromophenyl-imidazole linkage is stable under coupling conditions but requires inert atmosphere to prevent palladium catalyst degradation.
  • The tert-butyl protecting group on the pyrrolidine nitrogen is stable during coupling but can be selectively removed under acidic conditions if needed.
  • The 4-methyl substituent on the pyrrolidine ring influences stereochemical outcomes and may require chiral starting materials or catalysts.
  • Oxidation or substitution reactions on the bromophenyl moiety allow further functionalization, expanding the compound's utility in drug design.

Challenges and Considerations in Synthesis

  • Steric Hindrance: The bulky tert-butyl group and bromophenyl substituent may reduce coupling efficiency, requiring optimization of catalyst loading and reaction time.
  • Stereochemical Control: Maintaining the (S)-configuration at the pyrrolidine 2-position is crucial; asymmetric synthesis or chiral resolution may be necessary.
  • Purity and Yield: Side reactions such as debromination or over-oxidation can reduce yield; rigorous control of reaction parameters is essential.
  • Safety: Handling of brominated aromatic compounds and palladium catalysts requires adherence to safety protocols to avoid exposure and contamination.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed on the bromophenyl group to yield the corresponding phenyl derivative.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

Chemistry: In chemistry, tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding. It is often used in biochemical assays to investigate the mechanisms of action of potential drug candidates.

Medicine: In medicine, this compound is explored for its potential therapeutic properties. It has shown promise in preclinical studies as an anti-inflammatory and anticancer agent. Its ability to modulate specific molecular pathways makes it a candidate for drug development.

Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various manufacturing processes, including the production of polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The bromophenyl group and imidazole ring play crucial roles in binding to these targets, leading to the modulation of their activity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Similarly, it can interact with receptors to either activate or inhibit their signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following structurally related compounds (Table 1) highlight key differences in substituents, stereochemistry, and functional groups, which influence physicochemical properties and biological activity:

Compound Key Structural Features Molecular Weight (g/mol) Notable Differences
Target Compound tert-butyl carboxylate, 4-methylpyrrolidine, 5-(4-bromophenyl)imidazole ~405.3 (estimated) Baseline for comparison
CAS 1378391-45-7 Methoxycarbonyl-L-valyl, isochromeno-naphthoimidazole, methoxymethylpyrrolidine ~950.9 (estimated) Extended polycyclic system; increased complexity and likely reduced solubility
5-(4-Bromophenyl)-2-(pyrrolidin-2-yl)-1H-imidazole dihydrochloride (CAS 1615221-95-8) Dihydrochloride salt, unprotected pyrrolidine ~388.6 (estimated) Higher polarity due to salt form; lacks tert-butyl group, affecting metabolic stability
tert-butyl (2S,4S)-2-[5-(substituted)-1H-imidazol-2-yl]-4-(methoxymethyl)pyrrolidine-1-carboxylate (analogue from ) Methoxymethyl substituent, stereospecific (2S,4S) configuration ~420–450 (estimated) Methoxymethyl enhances solubility; stereochemistry impacts target binding

Key Observations:

The bromophenyl group (common in all compounds) offers a handle for further derivatization via halogen-exchange reactions.

Solubility and Bioavailability :

  • The dihydrochloride salt (CAS 1615221-95-8) is more water-soluble than the tert-butyl-protected analogues, making it preferable for in vitro assays .
  • The methoxymethyl substituent in the analogue from likely improves aqueous solubility compared to the 4-methyl group in the target compound.

Synthetic Complexity: CAS 1378391-45-7 incorporates a fused isochromeno-naphthoimidazole system, requiring multistep synthesis and posing challenges in regioselective functionalization.

Crystallographic Behavior :

  • The tert-butyl group’s conformation in the target compound can be resolved using SHELXL refinement, as demonstrated in small-molecule crystallography workflows .

Notes

  • Synthesis Challenges : The bromophenyl-imidazole linkage may require palladium-catalyzed coupling under inert conditions. Steric hindrance from the tert-butyl group could necessitate elevated temperatures or specialized catalysts.
  • Safety Considerations : Brominated aromatic compounds may exhibit toxicity; handling requires proper PPE and waste management.
  • Software Tools : Programs like WinGX and ORTEP are critical for visualizing anisotropic displacement parameters in crystallographic studies of these compounds.

Biological Activity

The compound tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate , also known as (S)-tert-butyl 2-(5-(4-bromophenyl)-1H-imidazol-2-yl)pyrrolidine-1-carboxylate, is a synthetic organic compound with potential biological activities. This compound's structure features a pyrrolidine ring substituted with an imidazole and a bromophenyl moiety, which may contribute to its pharmacological properties.

  • Molecular Formula : C18H22BrN3O2
  • Molecular Weight : 396.29 g/mol
  • CAS Number : 1007882-04-3

Structural Characteristics

The compound contains:

  • A tert-butyl group, which enhances lipophilicity.
  • A 4-bromophenyl group that may influence biological interactions through halogen bonding.
  • An imidazole ring that is known for its biological significance, particularly in drug design.

Research indicates that compounds containing imidazole and pyrrolidine moieties can interact with various biological targets, including enzymes and receptors. The presence of the bromophenyl group may enhance binding affinity through π-stacking interactions or halogen bonding.

Pharmacological Studies

Several studies have explored the biological activity of similar compounds, suggesting potential applications in treating various conditions:

  • Anticancer Activity : Compounds with imidazole and pyrrolidine structures have shown promise in inhibiting cancer cell proliferation. For instance, derivatives have been tested against breast cancer cell lines, demonstrating significant cytotoxic effects.
  • Antimicrobial Properties : Some studies have reported that related compounds exhibit antimicrobial activity against a range of pathogens, including bacteria and fungi. This could be attributed to the disruption of cellular membranes or inhibition of key metabolic pathways.
  • Neuroprotective Effects : There is emerging evidence that imidazole-containing compounds may offer neuroprotective benefits, potentially through modulation of neurotransmitter systems or reduction of oxidative stress.

Case Study 1: Anticancer Activity

A study conducted on a series of imidazole-pyrrolidine derivatives reported that the compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G1 phase.

Case Study 2: Antimicrobial Efficacy

In vitro tests on derivatives similar to this compound revealed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 8 to 32 µg/mL.

Comparative Analysis with Related Compounds

Compound NameStructureBiological ActivityIC50 (µM)
Compound AImidazole-PyrrolidineAnticancer5.0
Compound BImidazole-PyrrolidineAntimicrobial16.0
This compoundImidazole-PyrrolidineAnticancer/AntimicrobialTBD

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 2-[5-(4-bromophenyl)-1H-imidazol-2-yl]-4-methylpyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions involving:

  • Imidazole ring formation : Condensation of 4-bromobenzaldehyde with ammonium acetate and a ketone precursor under acidic conditions (e.g., acetic acid) to form the imidazole core.
  • Pyrrolidine functionalization : Introduction of the 4-methylpyrrolidine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).
  • Boc protection : tert-Butyloxycarbonyl (Boc) protection of the pyrrolidine nitrogen using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine. Purification often involves column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization .

Q. How is the molecular structure of this compound characterized experimentally?

Key characterization methods include:

  • X-ray crystallography : Single-crystal diffraction (Mo Kα radiation, λ = 0.71073 Å) resolves bond lengths, angles, and stereochemistry. Refinement using SHELXL yields R-factors < 0.05 for high-quality data .
  • Spectroscopy :
  • ¹H/¹³C NMR : Assignments of imidazole protons (δ 7.2–8.1 ppm), pyrrolidine methyl groups (δ 1.2–1.5 ppm), and Boc tert-butyl (δ 1.4 ppm).
  • IR spectroscopy : Stretching vibrations for C=O (Boc, ~1700 cm⁻¹) and N-H (imidazole, ~3400 cm⁻¹) .

Q. What safety precautions are recommended when handling this compound?

  • Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles.
  • Ventilation : Use in a fume hood to avoid inhalation of dust/aerosols.
  • First aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Consult safety data sheets (SDS) for specific toxicological data .

Q. What solvents and storage conditions are optimal for this compound?

  • Solubility : Soluble in DCM, THF, and DMSO; poorly soluble in water.
  • Storage : Store at –20°C under inert gas (N₂/Ar) in amber vials to prevent hydrolysis of the Boc group .

Advanced Questions

Q. How can synthetic protocols be optimized to control stereochemistry at the pyrrolidine ring?

  • Chiral resolution : Use chiral auxiliaries (e.g., Evans’ oxazolidinones) or enantioselective catalysis (e.g., Jacobsen’s catalysts) during pyrrolidine formation.
  • Reaction monitoring : Track diastereomeric ratios via HPLC with chiral columns (e.g., Chiralpak IA).
  • Temperature control : Lower temperatures (–78°C) reduce racemization in SN2 reactions .

Q. How can discrepancies between crystallographic data and computational models be resolved?

  • Refinement checks : Verify hydrogen atom placement using SHELXL’s AFIX commands and validate geometry with PLATON.
  • DFT calculations : Compare experimental bond lengths/angles with B3LYP/6-31G*-optimized structures. Discrepancies > 0.05 Å may indicate crystal packing effects .

Q. What methodologies identify hydrogen-bonding patterns influencing crystal packing?

  • Graph set analysis : Classify H-bond motifs (e.g., R₂²(8) rings) using Etter’s rules.
  • CSD surveys : Cross-reference with Cambridge Structural Database entries (e.g., search for imidazole-pyrrolidine motifs) .

Q. Which computational approaches predict the compound’s reactivity in nucleophilic environments?

  • QSPR models : Relate molecular descriptors (e.g., HOMO/LUMO energies) to Boc deprotection rates.
  • MD simulations : Simulate solvation effects in THF/water mixtures to assess hydrolysis pathways .

Q. How are mechanistic studies conducted to probe its interactions with biological targets?

  • Isotopic labeling : Incorporate ¹⁵N/¹³C labels in the imidazole ring for NMR-based binding assays.
  • Kinetic profiling : Measure inhibition constants (Kᵢ) via surface plasmon resonance (SPR) or fluorescence polarization .

Q. What experimental strategies assess its stability under catalytic conditions?

  • TGA/DSC : Monitor thermal decomposition (>200°C) and glass transition temperatures.
  • Forced degradation : Expose to acidic (HCl/MeOH) or basic (NaOH/THF) conditions; analyze by LC-MS for breakdown products .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.